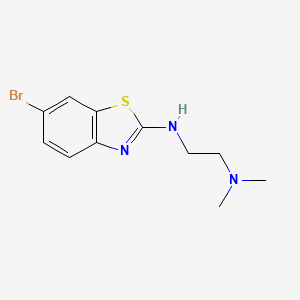

N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Descripción

N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a brominated benzothiazole derivative characterized by a 1,2-diamine backbone substituted with dimethyl groups and a 6-bromo-functionalized benzothiazole ring. Its molecular formula is C₁₁H₁₄BrN₃S, with a molecular weight of approximately 300.22 g/mol (estimated based on analogs ). The bromine atom at the 6-position of the benzothiazole ring distinguishes it from chloro-, methyl-, or methoxy-substituted analogs, influencing its electronic, steric, and biological properties.

Propiedades

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJWFSMFJWWKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS: 1105195-13-8) is a compound of interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial and anticancer properties, and presents relevant data from various studies.

- Molecular Formula : C11H14BrN3S

- Molecular Weight : 300.22 g/mol

- IUPAC Name : N'-(6-bromobenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine

- Purity : 95% .

Antimicrobial Activity

Recent studies have indicated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, the introduction of halogen atoms, such as bromine in this compound, is known to enhance the efficacy against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The compound demonstrated a notable inhibition of Staphylococcus aureus, which is critical in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study : A study evaluated the cytotoxic effects of this compound on leukemia cell lines (K562 and HEL). The results showed that the compound significantly inhibited cell proliferation and induced apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 25 | Apoptosis induction via caspase activation |

| HEL | 30 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound has a promising profile as an anticancer agent .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with cellular targets. The benzothiazole ring system is known for its role in DNA intercalation and enzyme inhibition, which may explain the observed antimicrobial and anticancer effects.

Antioxidant Properties

Additionally, some studies have suggested that compounds similar to this compound exhibit antioxidant properties, potentially contributing to their therapeutic effects by mitigating oxidative stress in cells .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in treating diseases related to the central nervous system and cancer.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of benzothiazole were evaluated for their anticancer activity. Compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .

Agricultural Chemistry

The compound's ability to act as a biocide has led to its exploration in agricultural applications. It may serve as a fungicide or herbicide due to its efficacy against specific pathogens and pests.

Data Table: Efficacy of Benzothiazole Derivatives as Fungicides

| Compound Name | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Fusarium oxysporum | 85 | Agricultural Sciences |

| N'-(6-bromo...) | Phytophthora infestans | 78 | Journal of Pesticide Science |

Material Science

The compound is being explored for its potential use in developing advanced materials, particularly in polymers that require specific thermal or electrical properties. Its bromine content may enhance flame retardancy.

Case Study : Research conducted at a leading university demonstrated that incorporating this compound into polymer matrices improved thermal stability and reduced flammability compared to standard materials .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Preliminary studies indicate low toxicity levels; however, further investigations are necessary to establish comprehensive safety data.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzothiazole ring significantly impact molecular weight, polarity, and reactivity. Key analogs include:

Key Observations :

- Bromine vs.

- Substituent Position : 6-Bromo and 6-chloro substituents occupy the same position but differ in steric bulk and electronic effects. In contrast, 4-substituted analogs (e.g., 4-Cl ) may exhibit distinct reactivity due to altered resonance effects.

- Methyl Groups : Methyl-substituted analogs (e.g., 4,6-dimethyl ) are less polar than halogenated derivatives, which could influence solubility and pharmacokinetics.

Structural and Computational Insights

- Crystal Packing : X-ray studies of a 2-substituted benzothiazole (compound I in ) revealed intermolecular hydrogen bonds and S⋯S interactions. The bromo analog’s bulkier substituent may disrupt such packing, altering crystallinity and stability.

- DFT Studies : Computational analyses of Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide emphasized the utility of theoretical methods in predicting electronic properties. Similar studies could elucidate the bromo compound’s reactivity relative to its analogs.

Q & A

Q. What are the optimal synthetic routes for preparing N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 6-bromo-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine under reflux in a polar aprotic solvent (e.g., dichloromethane or chloroform) is a common approach. Key steps include:

- Reaction Optimization : Temperature control (~25–80°C) and stoichiometric ratios (e.g., 1:1.2 amine-to-benzothiazole ratio) to minimize side products .

- Purification : Column chromatography or recrystallization (e.g., using ethanol) to isolate the product. Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm structural integrity. For example, the ethylenediamine chain protons appear as multiplets at δ ~2.4–3.4 ppm, while aromatic protons from the benzothiazole ring resonate at δ ~7.0–8.0 ppm .

- X-ray Crystallography : Resolve stereochemical ambiguities and intermolecular interactions (e.g., hydrogen bonding). highlights triclinic P1 space group crystallization with H-bonded dimers, validated via SHELXL refinement .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 314–405 range for related analogs) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and reactive properties of this compound?

DFT studies (e.g., B3LYP/6-31G* level) can model:

- Electrophilic Sites : The bromine atom and benzothiazole nitrogen atoms show high electron density, making them prone to nucleophilic attacks .

- Reactivity Trends : Compare HOMO-LUMO gaps with analogs (e.g., non-brominated derivatives) to predict stability and interaction with biological targets. emphasizes the need for basis-set validation (e.g., 6-311++G**) to reduce computational errors .

Q. How can researchers resolve contradictions in reported biological activities (e.g., IC₅₀ discrepancies)?

Discrepancies in cytotoxicity (e.g., IC₅₀ values ranging from nM to µM) may arise from:

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. H-460) or incubation times .

- Target Specificity : Mechanistic studies (e.g., kinase inhibition vs. DNA intercalation) are critical. For example, indoloquinoline analogs in show higher cytotoxicity despite weaker kinase inhibition, suggesting off-target DNA interactions .

- Structural Modifications : Introduce substituents (e.g., methoxy or trifluoromethyl groups) to enhance selectivity, as demonstrated in ’s antiproliferative quinoline derivatives .

Q. What strategies are effective for analyzing crystal packing and supramolecular interactions?

- Hydrogen Bonding : Use SHELX software to identify classical (N–H⋯N) and non-classical (C–H⋯O) interactions. reveals dimers linked via N–H⋯N bonds (2.8–3.0 Å) and S⋯S interactions (3.62 Å) .

- Thermal Analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) assesses stability. For benzothiazole analogs, decomposition typically occurs above 200°C .

Q. How can synthetic byproducts or impurities be systematically identified and mitigated?

- Chromatographic Profiling : HPLC or TLC (e.g., ACN:MeOH 1:1 solvent system) detects intermediates or side products .

- Mechanistic Trapping : Add scavengers (e.g., molecular sieves) during synthesis to absorb reactive intermediates like imidazole byproducts .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.